6H-Imidazo[1,5,4-de]quinoxaline
Description
Structural Classification and Nomenclature within Fused Nitrogen-Containing Heterocycles
From a structural standpoint, 6H-Imidazo[1,5,4-de]quinoxaline is classified as a fused nitrogen-containing heterocyclic compound. A heterocyclic compound is defined as a cyclic structure containing atoms of at least two different elements in its ring. indusuni.ac.in The this compound system is constructed from the fusion of two heterocyclic rings (an imidazole (B134444) and a pyrazine) and a benzene (B151609) ring.
The systematic naming of such fused systems follows specific nomenclature rules, often established by the International Union of Pure and Applied Chemistry (IUPAC). The process involves identifying a base component and one or more attached components. uomustansiriyah.edu.iq For imidazoquinoxalines, the name is formed by combining the prefix "imidazo" (derived from the imidazole ring) with the name of the base component, "quinoxaline". uomustansiriyah.edu.iq The quinoxaline (B1680401) unit itself is a fusion of a benzene and a pyrazine (B50134) ring. rsc.org
The locants '[1,5,4-de]' in the name specify the fusion pattern. The numbers indicate the positions on the attached component (imidazole) that are involved in the fusion, while the letters denote the bond of the parent component (quinoxaline) to which it is fused. uomustansiriyah.edu.iqyoutube.com The '6H' prefix indicates that position 6 of the fused ring system bears an extra hydrogen atom, a feature known as 'indicated hydrogen'. uomustansiriyah.edu.iqresearchgate.net
Table 1: Nomenclature Breakdown of this compound
| Component | Description | Role in Nomenclature |
|---|---|---|
| Imidazole | A five-membered heterocyclic ring with two nitrogen atoms. | Provides the "Imidazo" prefix as the attached component. uomustansiriyah.edu.iq |
| Quinoxaline | A bicyclic system consisting of a benzene ring fused to a pyrazine ring. | Serves as the base component of the fused system. rsc.org |
| [1,5,4-de] | Locants describing the atom and bond fusion between the imidazole and quinoxaline rings. | Specifies the precise isomer and connectivity of the fused rings. youtube.com |
| 6H | Indicated Hydrogen. | Specifies the location of a saturated atom in the otherwise unsaturated ring system. researchgate.net |
Historical Development and Emerging Significance of Imidazoquinoxaline Systems
The study of imidazoles fused with quinoxalines, termed imidazo(b)quinoxalines or imidazo[4,5-b]quinoxalines, dates back to at least the mid-20th century. acs.org However, the broader class of quinoxaline derivatives has attracted significant attention for a longer period due to their presence in natural products like riboflavin (B1680620) and antibiotics such as echinomycin. mtieat.org Classical synthesis methods for the quinoxaline core, such as the Körner and Hinsberg approaches, typically involve the condensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds. mtieat.org
The emerging significance of imidazoquinoxaline systems, including the [1,5,4-de] isomer, is largely driven by their potential in medicinal chemistry. These scaffolds are considered versatile building blocks for creating novel heterocyclic structures with potent biological activities. mtieat.orgtandfonline.com Research has demonstrated that derivatives of the imidazoquinoxaline core exhibit a wide range of pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. mdpi.comrsc.orgsapub.org For instance, certain imidazo[1,5,4-de]quinoxalinones have been synthesized as benzimidazole (B57391) analogues of the makaluvamins, a class of indole-based marine natural products, and have shown cytotoxic and cytostatic activity. nih.gov The ability to readily functionalize the core structure allows for the systematic exploration of structure-activity relationships (SAR), which is crucial for optimizing therapeutic potential. mtieat.orgnih.gov
Academic and Research Perspectives on the Imidazo[1,5,4-de]quinoxaline Core
Current academic and research efforts are intensely focused on the synthesis and biological evaluation of novel imidazoquinoxaline derivatives. The scaffold's unique structure allows it to interact with various biological targets, making it an attractive candidate for drug development programs. evitachem.comnih.gov
From a medicinal chemistry perspective, derivatives of the imidazoquinoxaline core are being investigated as inhibitors of a variety of enzymes and receptors. Specific areas of investigation include:
Anticancer Agents: Numerous studies have synthesized and evaluated imidazoquinoxaline derivatives for their antitumor activity against a range of human cancer cell lines, including melanoma, colon, and breast cancer. mdpi.comnih.govnih.gov Some derivatives have shown potent cytotoxic effects, in some cases exceeding that of reference drugs. nih.gov
Kinase Inhibitors: The scaffold is a key component in the design of inhibitors for several protein kinases, which are crucial targets in oncology. Derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) nih.gov, Lymphocyte-specific protein tyrosine kinase (Lck) nih.gov, and Focal Adhesion Kinase (FAK). acs.org
Phosphodiesterase (PDE) Inhibitors: Imidazo[1,2-a]quinoxaline (B3349733) derivatives have been synthesized and identified as potent inhibitors of PDE4, an enzyme involved in inflammatory processes. nih.gov
GABAA/Benzodiazepine Receptor Ligands: A series of 3-phenyl-substituted imidazo[1,5-a]quinoxalin-4-ones showed high affinity for the GABAA/benzodiazepine receptor complex, indicating potential for developing novel anxiolytic and anticonvulsant agents. acs.org
The research highlights the chemical tractability and biological relevance of the imidazo[1,5,4-de]quinoxaline core and its isomers. The ability to modify the scaffold at various positions allows for the fine-tuning of its pharmacological profile, making it a highly valuable heterocycle in the ongoing search for new therapeutic agents. mdpi.com
Table 2: Research Highlights of Imidazoquinoxaline Derivatives
| Derivative Class | Biological Target/Activity | Research Finding | Reference(s) |
|---|---|---|---|
| Imidazo[1,5,4-de]quinoxalin-9-ones | Cytotoxic/Cytostatic Activity | Synthesized as analogues of marine natural products; showed activity in the hollow fiber assay and potential as protein tyrosine kinase inhibitors. | nih.gov |
| Imidazo[1,2-a]quinoxalines | Antitumor Activity | Showed significant in vitro cytotoxic activity against various human cancer cell lines, including melanoma and breast cancer. | nih.gov |
| Imidazo[1,2-a]quinoxalines | EGFR Inhibition | Designed as non-covalent inhibitors of EGFR; molecular docking studies showed binding to the ATP pocket. | nih.gov |
| Imidazo[1,5-a]quinoxalin-4-one | Lck Inhibition | A novel synthetic strategy was developed to produce a potent inhibitor of Lck (BMS-238497). | nih.gov |
| Imidazo[1,2-a]quinoxalines | PDE4 Inhibition | Derivatives showed potent inhibitory properties against the PDE4 isoform, highlighting the importance of specific substitutions for activity. | nih.gov |
| Imidazo[1,5-a]quinoxalin-4-ones | GABAA/Benzodiazepine Receptor Binding | Compounds demonstrated high affinity for the receptor complex and were effective in antagonizing metrazole-induced seizures in animal models. | acs.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
209-30-3 |
|---|---|
Molecular Formula |
C9H7N3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,10-pentaene |
InChI |
InChI=1S/C9H7N3/c1-2-7-9-8(3-1)11-6-12(9)5-4-10-7/h1-6,10H |
InChI Key |
UDILIWAITCTBJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)NC=CN3C=N2 |
Origin of Product |
United States |
Synthetic Methodologies for Imidazo 1,5,4 De Quinoxaline and Its Derivatives
Classical and Conventional Synthetic Routes to the Imidazo[1,5,4-de]quinoxaline Framework
Traditional synthetic approaches to the imidazo[1,5,4-de]quinoxaline skeleton often rely on well-established, sequential reactions to build the fused ring system. These methods, while sometimes lengthy, provide reliable access to the target compounds.
Multistep Synthesis Approaches
A notable multistep synthesis of imidazo[1,5,4-de]quinoxalin-9-ones has been developed, which are benzimidazole (B57391) analogues of the pyrroloiminoquinone marine natural products known as makaluvamins. nih.gov This synthetic route involves approximately nine steps, starting from readily available materials, to construct the complex tricyclic structure. nih.gov
Condensation Reactions in Imidazo[1,5,4-de]quinoxaline Formation
Condensation reactions are fundamental to the synthesis of many heterocyclic systems, including the broader quinoxaline (B1680401) family. The classical Hinsberg reaction, involving the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, is a cornerstone of quinoxaline synthesis. While direct application to the 6H-imidazo[1,5,4-de]quinoxaline core is less commonly documented, the principle of condensing a suitably substituted diamine with a dicarbonyl species remains a viable strategy.
For the synthesis of the this compound framework, a potential precursor would be a 4,5-diamino-1H-benzo[d]imidazol-2(3H)-one. Condensation of this diamine with a suitable 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a substituted derivative, would lead to the formation of the pyrazine (B50134) ring, thereby completing the tricyclic system. The choice of the dicarbonyl compound would dictate the substitution pattern on the newly formed ring.
Cyclization Strategies Utilizing Key Precursors
The final ring-closing step, or cyclization, is a critical stage in the synthesis of the imidazo[1,5,4-de]quinoxaline scaffold. Intramolecular cyclization is a common and effective strategy, often involving the formation of a new carbon-nitrogen or carbon-carbon bond.
One potential cyclization strategy involves the use of a precursor such as a 1-(2-amino-3-nitrophenyl)imidazole. In this approach, the imidazole (B134444) ring is already in place. The key step would be the reduction of the nitro group to an amine, followed by an intramolecular cyclization of the resulting diamine. This cyclization could be promoted by various reagents and conditions, leading to the formation of the pyrazine ring and the final tricyclic product. The specific nature of the substituents on the imidazole and benzene (B151609) rings would influence the reaction conditions required for efficient cyclization.
Modern and Sustainable Synthetic Protocols for Imidazo[1,5,4-de]quinoxaline Analogues
In recent years, there has been a significant drive towards the development of more efficient and environmentally benign synthetic methods. For the synthesis of quinoxaline derivatives and related heterocyclic systems, one-pot procedures and microwave-assisted synthesis have emerged as powerful tools. While specific examples for the this compound core are still emerging, methods developed for isomeric and related structures provide a strong basis for future synthetic efforts.
One-Pot Synthetic Procedures
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resources, and waste reduction. For the synthesis of related imidazo[1,5-a]quinoxalines, one-pot, three-component condensation reactions have been successfully employed. These reactions often involve an amine, an aldehyde, and a third component, which react in a cascade fashion to build the heterocyclic system.
An iodine-catalyzed one-pot cascade coupling protocol has been developed for the synthesis of imidazo[1,5-a]quinoxaline (B8520501) derivatives from 2-(1H-imidazol-1-yl)anilines and ketones. rsc.org This metal-free process utilizes inexpensive and readily available reagents. rsc.org
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| I2 (20 mol%) | DMSO | DMSO | 100 | 12 | 75-85 |
Table 1: One-Pot Synthesis of Imidazo[1,5-a]quinoxaline Derivatives. rsc.org
Another approach involves the use of a Pictet-Spengler type reaction, which is a powerful tool for the synthesis of various nitrogen-containing heterocycles. rsc.org An efficient approach for the synthesis of imidazoquinoxalines from 2-(1H-imidazol-1-yl)aniline and various aldehydes has been reported using a reusable catalyst. aurigeneservices.com
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. The use of microwave irradiation can significantly reduce reaction times from hours to minutes.
While specific microwave-assisted syntheses for the this compound scaffold are not yet widely reported, the application of this technology to the synthesis of isomeric imidazo[1,2-a]quinoxalines and other quinoxaline derivatives demonstrates its potential. rsc.org For instance, microwave-promoted ring-closure reactions have been used to produce the imidazo[1,2-a]quinoxaline (B3349733) ring system. rsc.org
| Reactants | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 5-amino-1-(2-aminophenyl)-1H-imidazole-4-carbonitrile, Aldehydes | p-TsOH | N/A | 80 | 5-10 | 84-89 |
Table 2: Microwave-Assisted Synthesis of Imidazo[1,2-a]quinoxaline Derivatives.
The development of one-pot and microwave-assisted methods for the direct synthesis of this compound and its derivatives remains an active area of research, promising more efficient and sustainable routes to this important heterocyclic system.
Transition-Metal-Free Methodologies
The move away from transition-metal catalysts in the synthesis of heterocyclic compounds is a significant trend, driven by the need to reduce costs, toxicity, and purification challenges. nih.gov For the synthesis of quinoxalines and related fused systems like imidazoquinoxalines, several metal-free approaches have been developed. These methods often rely on the use of readily available and less hazardous reagents.
One prominent strategy involves the use of organocatalysts. For instance, nitrilotris(methylenephosphonic acid) has been effectively used as an organocatalyst for the reaction of 1,2-diamines with 1,2-dicarbonyl compounds, affording quinoxaline products in high yields (80–97%) and short reaction times. rsc.org This approach benefits from the recyclability of the catalyst, aligning with green chemistry principles. rsc.org
Iodine-mediated synthesis represents another powerful metal-free tool. An efficient I2-catalyzed cascade coupling has been developed for the synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) and imidazo[1,5-a]quinoxaline derivatives. rsc.org This method utilizes iodine as a non-toxic catalyst and DMSO as an oxidant, proceeding through sp3 and sp2 C–H cross-dehydrogenative coupling to deliver products in good to excellent yields. rsc.org Similarly, an iodine-mediated decarboxylative cyclization between α-amino acids and 2-methyl quinolines has been successful for creating imidazo[1,5-a]quinolines, a related fused system, highlighting the potential of this method for constructing diverse N-heterocycles without metal contaminants. rsc.org
Other metal-free approaches include visible-light-mediated synthesis and the use of reagents like N-bromosuccinimide (NBS). rsc.org Visible light has been used to promote the synthesis of quinoxalines from o-phenylenediamine and α-hydroxy ketones with tert-Butyl hydroperoxide (TBHP) as the oxidant, achieving yields between 78–93%. rsc.org NBS has been employed as both a bromine source and an oxidant in a one-pot, two-step synthesis of quinoxalines in water, demonstrating high functional group tolerance. rsc.org
| Method | Catalyst/Reagent | Starting Materials | Key Features | Yields | Reference |
| Organocatalysis | Nitrilotris(methylenephosphonic acid) | 1,2-diamines, 1,2-carbonyl compounds | Recyclable catalyst, short reaction times | 80–97% | rsc.org |
| Iodine-Catalyzed CDC | I2 / DMSO | Quinoxaline/Pyridine (B92270) derivatives, Proline derivatives | Metal-free, C-H activation | Good to excellent | rsc.org |
| Decarboxylative Cyclization | Iodine / TBHP | 2-methyl quinolines, α-amino acids | Metal-free, readily available materials | Moderate to good | rsc.org |
| Visible-Light Mediation | Visible light / TBHP | o-phenylenediamine, α-hydroxy ketone | Catalyst-free, green energy source | 78–93% | rsc.org |
| NBS-Promoted Synthesis | N-Bromosuccinimide (NBS) | Alkenes, o-phenylenediamines | Inexpensive reagent, uses water as solvent | 23–83% | rsc.org |
Green Chemistry Considerations in Imidazo[1,5,4-de]quinoxaline Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like imidazoquinoxalines to minimize environmental impact and improve safety and efficiency. mdpi.comnih.gov Key strategies include the use of alternative energy sources, environmentally benign solvents, and catalyst-free conditions. rsc.orgmdpi.com
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com This method has been successfully applied to the synthesis of various imidazo[1,2-a]quinoxaline derivatives, such as in the Pictet-Spengler reaction of substituted anilines with aldehydes, demonstrating its utility for rapid library generation. nih.gov
The use of water as a reaction medium is another cornerstone of green chemistry. mdpi.com Ultrasound-irradiated, catalyst-free protocols for synthesizing fused quinoxaline derivatives in water have been reported, showcasing a clean and efficient method. rsc.org Similarly, N-bromosuccinimide (NBS) has been used to promote quinoxaline synthesis in water, highlighting the potential for aqueous, metal-free cyclizations. rsc.org
Solvent-free reactions and the use of recyclable catalysts also contribute to greener synthetic routes. rsc.orgmdpi.com Organocatalytic methods, as mentioned previously, often allow for the recovery and reuse of the catalyst, reducing waste. rsc.org Catalyst-free protocols, such as the reaction of o-phenylenediamine with phenacyl bromide in ethanol, further simplify procedures and reduce environmental burden by eliminating the need for a catalyst altogether. rsc.org
Derivatization Strategies for Functionalized Imidazo[1,5,4-de]quinoxaline Compounds
Introduction of Diverse Substituents onto the Core Scaffold
The functionalization of the imidazoquinoxaline core is essential for modulating its physicochemical properties and biological activities. A variety of synthetic methods have been developed to introduce diverse substituents at different positions of the scaffold.
For instance, C6-substituted benz nih.govosi.lvimidazo[1,2-a]quinoxaline derivatives have been prepared through novel synthetic routes starting from commercially available materials. nih.gov These routes have successfully introduced indole, imidazole, and benzimidazole moieties, which were found to be significant for the compounds' anticancer activity. nih.gov Another approach involves the condensation of an appropriate alpha-aminoalcohol with a quinoxaline, followed by intramolecular cyclization and nucleophilic substitutions to yield new imidazo[1,2-a]quinoxaline derivatives. nih.gov This strategy has been used to introduce groups like a methyl amino group at position 4, which proved important for phosphodiesterase inhibitory properties. nih.gov
Microwave-assisted synthesis has proven to be a highly effective method for creating libraries of substituted imidazo[1,2-a]quinoxalines. nih.gov By reacting a common intermediate with a range of aryl aldehydes or ketones, a diverse set of compounds with various substitutions, such as cyano and trimethoxyphenyl groups, can be rapidly synthesized. nih.gov The synthesis of imidazo[1,5,4-de]quinoxalin-9-ones has also been achieved, yielding derivatives like 7-acetamido-2,8-dimethyl-4,5-dihydroimidazol(1,4,5-de)quinoxalin-9-one and 8-amino-2-methyl-4,5-dihydroimidazol(1,5,4-de)quinoxalin-9-one. nih.gov
| Derivative Class | Synthetic Strategy | Introduced Substituents | Reference |
| C6-substituted benz nih.govosi.lvimidazo[1,2-a]quinoxalines | Multi-step synthesis | Indole, Imidazole, Benzimidazole | nih.gov |
| Imidazo[1,2-a]quinoxalines | Condensation, Cyclization, Nucleophilic Substitution | Methyl amino group at C4 | nih.gov |
| Imidazo[1,2-a]quinoxalines | Microwave-assisted Pictet-Spengler | Cyano, Trimethoxyphenyl, Benzylideneamino | nih.gov |
| Imidazo[1,5,4-de]quinoxalin-9-ones | Multi-step synthesis | Acetamido, Amino, Methyl | nih.gov |
Synthesis of Spatially Constrained Analogues (e.g., spiro compounds)
Introducing spatial constraints into a molecular scaffold can have profound effects on its conformation and interaction with biological targets. The synthesis of spiro-fused imidazoquinoxalines is a key strategy for creating such structurally rigid analogues.
A notable example is the combinatorial stereoselective synthesis of spiro-indeno[1,2-b]quinoxaline-based compounds. nih.gov These molecules are constructed via a one-pot, multicomponent [3+2] cycloaddition reaction of 11H-indeno[1,2-b]quinoxalin-11-one, benzimidazolyl chalcones, and an amino acid like L-proline. This approach allows for the creation of structurally complex and diverse spiro-heterocycles with high stereoselectivity. nih.gov The general synthesis of spiro-linked and fused N-containing heterocycles is an area of significant research, with methods like cycloaddition, oxidative cyclization, and intramolecular ring closure being employed to assemble these complex architectures. mdpi.com These reactions often proceed with high diastereoselectivity, which is crucial for the development of chiral compounds. mdpi.com
Development of Related Fused Imidazoquinoxaline Systems
The imidazoquinoxaline scaffold serves as a building block for the development of more complex, fused heterocyclic systems. Synthetic chemists have devised numerous strategies to annulate additional rings onto the core structure, leading to novel chemical entities.
One approach involves the reaction of arylaminoisoxazol-5(2H)-ones with 2,3-dichloroquinoxaline, which, under mild base-catalyzed conditions, rearranges to form imidazo[1,2-a]quinoxalines in good to excellent yields. osi.lvsci-hub.se Another strategy for accessing the imidazo[1,5-a]quinoxaline system involves the reaction of 3-aroylquinoxalin-2(1H)-ones with benzylamines, which proceeds through an oxidative cyclocondensation. researchgate.net
Furthermore, the imidazoquinoxaline framework can be incorporated into even larger structures. For example, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives has been designed and synthesized, effectively linking the imidazo[1,2-a]pyridine (B132010) moiety to a quinazoline (B50416) ring. mdpi.com The synthesis of C6-substituted benz nih.govosi.lvimidazo[1,2-a]quinoxaline derivatives also represents the creation of a more complex fused system with significant biological potential. nih.gov These examples demonstrate the versatility of the imidazoquinoxaline core in the construction of a wide array of novel heterocyclic compounds.
Reactivity, Reaction Mechanisms, and Transformations of Imidazo 1,5,4 De Quinoxaline Systems
Electrophilic Aromatic Substitution Reactions of Imidazo[1,5,4-de]quinoxaline
The fused ring system of 6H-Imidazo[1,5,4-de]quinoxaline is generally deactivated towards electrophilic substitution. However, the introduction of electron-donating groups onto the benzenoid ring can facilitate such reactions. The positions most susceptible to electrophilic attack are typically the 5- and 8-positions, where electron density is calculated to be highest. thieme-connect.de The specific site of reaction can be influenced by the nature and position of existing substituents as well as the reaction conditions. thieme-connect.de
Nucleophilic Substitution Reactions on the Imidazo[1,5,4-de]quinoxaline Scaffold
Nucleophilic substitution reactions are a key method for functionalizing the this compound system. The presence of a carbonyl group within the scaffold, as seen in derivatives like 4H-Imidazo[1,5,4-de]quinoxalin-5(6H)-one, provides a site for nucleophilic attack, enabling the synthesis of various derivatives. evitachem.com
Microwave-assisted nucleophilic substitution has proven to be an efficient method for preparing 6-aminoquinoxaline (B194958) derivatives from 6-fluoroquinoxaline (B159336) precursors. mdpi.com This technique offers significant advantages over standard heating methods, including shorter reaction times and higher yields. For instance, the reaction of 6-fluoro-2,3-disubstituted quinoxalines with various amines in the presence of a base like potassium carbonate under microwave irradiation leads to the corresponding 6-amino-substituted products in moderate to excellent yields. mdpi.com The reaction conditions, such as solvent and temperature, play a crucial role in optimizing the yield. For example, using DMSO as a solvent at 200°C has been shown to be highly effective. mdpi.com
The electrophilic nature of the quinoxaline (B1680401) ring can be exploited in vicarious nucleophilic substitution (VNS) of hydrogen. While quinoxaline itself shows limited reactivity, quinoxaline N-oxides readily undergo VNS reactions with a variety of carbanions, leading to the introduction of cyanoalkyl, sulfonylalkyl, benzyl, or ester substituents. rsc.org
Cyclization and Annulation Reactions in the Imidazo[1,5,4-de]quinoxaline Series
Cyclization and annulation reactions are fundamental to the construction of the imidazo[1,5,4-de]quinoxaline ring system and for the synthesis of more complex, fused heterocyclic structures.
Intramolecular Cyclization Pathways
Intramolecular cyclization is a common strategy for forming the imidazole (B134444) ring of the this compound system. A notable method involves an electrochemical tandem oxidative azidation and intramolecular cyclization of N-aryl enamines. rsc.org This approach allows for the construction of two C-N bonds in a single transformation.
Another powerful technique is the intramolecular cyclization of quinoxalin-2-ones with reagents like tosylmethyl isocyanide (TosMIC) to construct the imidazo[1,5-a]quinoxalin-4(5H)-one template. researchgate.netresearchgate.net This method is efficient and regiospecific, providing the desired products in excellent yields. researchgate.net The synthesis of imidazo[1,5,4-de]quinoxalin-9-ones has been achieved through a multi-step sequence starting from readily available materials, highlighting the utility of intramolecular cyclization in building this complex scaffold. nih.gov Furthermore, new imidazo[1,2-a]quinoxaline (B3349733) derivatives have been synthesized through the condensation of an appropriate alpha-aminoalcohol with a quinoxaline, followed by intramolecular cyclization. nih.gov
| Starting Material | Reagent/Condition | Product | Reference |
| N-Aryl enamines | Electrochemical oxidation, TMSN3 | Quinoxaline derivatives | rsc.org |
| Quinoxalin-2-ones | Tosylmethyl isocyanide (TosMIC) | Imidazo[1,5-a]quinoxalin-4(5H)-one | researchgate.netresearchgate.net |
| alpha-aminoalcohol and a quinoxaline | Condensation, then intramolecular cyclization | Imidazo[1,2-a]quinoxaline derivatives | nih.gov |
Denitrogenative Annulation Processes
While specific examples of denitrogenative annulation leading directly to the this compound system are not extensively detailed in the provided context, the general principles of such reactions are relevant. Annulation reactions, in general, are crucial for building fused ring systems. For example, the annulation of quinoxalin-2(1H)-ones initiated by the electrochemical decarboxylation of N-arylglycines has been used to synthesize tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones. researchgate.net This suggests that similar strategies could be adapted for the synthesis of the this compound core.
Redox Chemistry and Tautomeric Considerations within Imidazo[1,5,4-de]quinoxaline
The redox chemistry of quinoxaline derivatives is significant. For instance, the reduction of 1-(o-nitrophenyl)-2-formylimidazole can lead to the formation of imidazo[1,2-a]quinoxaline. researchgate.net The oxidation of dihydro-derivatives is also a key transformation. Dihydrobenzoquinoxalines can undergo dehydrogenation, particularly when promoted by a base, to yield the corresponding aromatic benzoquinoxalin-6-ol compounds. researchgate.net
Tautomerism is an important consideration in quinoxaline systems, especially for derivatives bearing hydroxyl or amino groups. For example, 5-chlorobenzo[f]quinoxalin-6-ol exists in the enol form, which is stabilized by intramolecular hydrogen bonding. researchgate.net The potential for tautomerism in this compound derivatives can influence their reactivity and biological activity.
Mechanistic Investigations of Synthetic Transformations
Understanding the mechanisms of the reactions used to synthesize and modify the this compound scaffold is crucial for optimizing existing methods and developing new ones.
The mechanism of vicarious nucleophilic substitution on quinoxaline N-oxide involves the initial attack of the nucleophile at the carbon atom adjacent to the N-oxide function, followed by elimination to restore aromaticity. rsc.org
In the synthesis of imidazo[1,5-a]quinolines via iodine-mediated decarboxylative cyclization, the proposed mechanism involves the formation of an intermediate that undergoes cyclization and subsequent oxidation. nih.gov
For the electrochemical synthesis of quinoxalines from N-aryl enamines, the mechanism involves a tandem azidation and cyclic amination process. rsc.org The annulation reaction of quinoxalin-2(1H)-ones with N-arylglycines is believed to proceed via a cascade of decarboxylation and annulation steps initiated by electrochemical or visible-light-induced processes. researchgate.net
Elucidation of Reaction Intermediates (e.g., N-Heterocyclic Carbenes)
The formation of transient intermediates is a cornerstone of understanding the reactivity of heterocyclic compounds. In the context of the imidazo[1,5,4-de]quinoxaline system, while direct spectroscopic observation of all proposed intermediates is challenging, their existence is often inferred from the final products and computational studies.
One area of significant interest in modern organic chemistry is the generation and reactivity of N-heterocyclic carbenes (NHCs). While direct reports on the generation of NHCs from the this compound skeleton are limited, the structural features of this system are amenable to the formation of such species. An NHC is a persistent carbene, a type of reactive intermediate that features a divalent carbon atom. The stability of NHCs is derived from the electronic stabilization provided by adjacent nitrogen atoms.
The potential for the this compound system to serve as a precursor to an NHC is rooted in the nature of the imidazole ring fused within its structure. The deprotonation of an imidazolium (B1220033) salt is a standard method for generating NHCs. In a hypothetical scenario, the quaternization of one of the imidazole nitrogen atoms in a suitable this compound derivative, followed by deprotonation at the C-3 position (the carbon atom between the two nitrogen atoms of the imidazole ring), could theoretically yield a novel tricyclic NHC.
While experimental data on this specific transformation is not widely available, the reactivity of related quinoxalin-2-ones in NHC-catalyzed reactions provides indirect evidence of the compatibility of the quinoxaline framework with carbene chemistry. For instance, NHC-catalyzed cross-coupling of quinoxalin-2-ones with isatins proceeds through the generation of aza-Breslow intermediates. nih.gov This involves the addition of an external NHC to the C=N bond of the quinoxalinone. nih.gov
Furthermore, studies on fused aziridine (B145994) rings, including those fused to quinoxaline systems, have shown their capacity to generate reactive intermediates like azomethine ylides upon thermal or photochemical induction. mdpi.com These transformations underscore the potential of fused nitrogen heterocycles to act as sources of reactive species.
In the broader context of fused imidazoles, imidazo[1,5-a]pyridin-3-ylidenes have been successfully generated and characterized as π-accepting carbene ligands. rsc.org This demonstrates that the fusion of an imidazole ring to another aromatic system can lead to stable and catalytically active NHCs. The electronic properties of such NHCs can be fine-tuned by substituents on the fused ring system.
It is important to note that the stability and reactivity of a hypothetical NHC derived from this compound would be significantly influenced by the electronic nature of the quinoxaline portion of the molecule. The electron-withdrawing character of the pyrazine (B50134) ring in the quinoxaline system could potentially modulate the electronic properties of the carbene center.
Detailed Analysis of Reaction Pathways and Selectivity
The transformations of the this compound system are governed by the inherent reactivity of its constituent rings and the influence of substituents. The analysis of reaction pathways often reveals a high degree of selectivity, which is crucial for the controlled synthesis of desired derivatives.
While specific studies detailing the reaction pathways of the parent this compound are not abundant, the synthesis of derivatives such as imidazo[1,5,4-de]quinoxalin-9-ones provides insight into the types of transformations the core structure can undergo. The synthesis of these compounds often involves multi-step sequences where the regioselectivity of each step is critical. For example, the preparation of imidazoquinoxalinones, which are benzimidazole (B57391) analogues of the marine natural products known as makaluvamins, involves approximately nine steps from readily available starting materials. nih.gov The successful execution of such a multi-step synthesis relies on the predictable and selective reactivity of the intermediates at each stage.
In related imidazo[1,5-a]quinoxaline (B8520501) systems, various synthetic strategies have been developed that highlight the importance of reaction pathways and selectivity. For instance, a novel and efficient method for constructing the imidazo[1,5-a]quinoxalin-4-one ring system involves the condensation of o-nitroaniline with glyoxylate, followed by treatment with tosylmethyl isocyanide (TosMIC), and subsequent reductive cyclization. researchgate.net This pathway demonstrates a sequence of reactions where the initial condensation and subsequent cyclization steps proceed with high regioselectivity to afford the desired tricyclic core.
The influence of substituents on reaction pathways and selectivity is also evident in the synthesis of various quinoxaline derivatives. For example, the reaction of substituted o-phenylenediamines with dicarbonyl compounds is a common and generally selective method for forming the quinoxaline ring. The nature and position of substituents on the o-phenylenediamine (B120857) can influence the rate and outcome of the cyclization reaction.
Microwave-assisted synthesis has also been employed to accelerate reactions and improve selectivity in the preparation of related heterocyclic systems. For example, the synthesis of imidazo[1,5-a]quinoxalines and methyl N-phenylbenzimidates on an ionic liquid support under microwave conditions has been reported to be highly regioselective.
The table below summarizes some of the transformations and observed selectivity in reactions involving imidazoquinoxaline systems, which can provide a model for the potential reactivity of the this compound core.
| Reaction Type | Reactants | Product(s) | Observed Selectivity |
| Reductive Cyclization | 1-(o-nitrophenyl)imidazole-5-carboxylate | Imidazo[1,5-a]quinoxalin-4-one | High regioselectivity in the formation of the tricyclic system. |
| Oxidative Cyclocondensation | 3-(α-benzyliminobenzylidene)quinoxalin-2-one | Imidazo[1,5-a]quinoxalin-4-one | Selective formation of the fused imidazole ring. researchgate.net |
| Multi-step Synthesis | Substituted benzimidazoles | Imidazo[1,5,4-de]quinoxalin-9-ones | The overall synthesis is highly dependent on the selectivity of each of the approximately nine steps. nih.gov |
| NHC-Catalyzed Cross-Coupling | Quinoxalin-2-ones and Isatins | Oxindoles | The reaction proceeds via the selective generation of aza-Breslow intermediates. nih.gov |
It is evident that the reactivity of the imidazo[1,5,4-de]quinoxaline system is a complex interplay of electronic effects and reaction conditions. Future research focusing on the detailed mechanistic studies of this specific heterocyclic core will be invaluable for unlocking its full potential in various scientific domains.
Advanced Spectroscopic and Structural Elucidation of Imidazo 1,5,4 De Quinoxaline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. For imidazo[1,5,4-de]quinoxaline derivatives, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for unambiguous signal assignments and establishing connectivity.
The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, providing valuable information about the substitution pattern and electronic distribution within the fused ring system.
For instance, in a study of a series of 1-amino-4-aryl-imidazo[1,2-a]quinoxaline-2-carbonitriles, the proton and carbon signals were assigned based on their chemical shifts and multiplicities. asmarya.edu.ly The aromatic protons on the quinoxaline (B1680401) core typically resonate in the downfield region, influenced by the ring currents and the presence of nitrogen atoms.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for an Imidazo[1,2-a]quinoxaline (B3349733) Derivative
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic CH (quinoxaline) | 7.23 - 8.18 | ~115 - 145 |
| NH (imidazole) | ~11.9 | Not Applicable |
| Aryl Substituent CH | ~7.30 - 7.90 | ~128 - 131 |
| Imidazo CH | ~8.19 | ~107 |
Note: The chemical shifts are approximate and can vary significantly based on the specific substitution pattern and the solvent used. The data is illustrative and compiled from findings on various quinoxaline and imidazoquinoxaline derivatives. asmarya.edu.lyresearchgate.net
To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
COSY experiments reveal proton-proton (H-H) coupling networks, which are instrumental in identifying adjacent protons within the same spin system, for example, within the benzene (B151609) ring of the quinoxaline moiety.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the direct assignment of carbon signals based on their attached protons.
HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for establishing the connectivity between different ring systems or between the core structure and its substituents.
While specific 2D NMR data for 6H-imidazo[1,5,4-de]quinoxaline is not available, the principles are broadly applied in the characterization of related heterocyclic systems. beilstein-journals.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), the elemental composition can be deduced.
For example, the molecular formula of a synthesized imidazo[1,2-a]quinoxaline derivative was confirmed by comparing the calculated exact mass with the experimentally observed mass from HRMS analysis. asmarya.edu.ly
Table 2: Illustrative HRMS Data for an Imidazoquinoxaline Derivative
| Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
|---|---|---|
| 1-Amino-4-(4-isopropylphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile | 328.1506 | 328.1502 |
Note: This data is for a specific derivative and serves as an example of the application of HRMS.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
For derivatives of imidazo[1,5,4-de]quinoxaline, characteristic IR absorption bands would be expected for the C=N and C=C bonds within the aromatic rings, as well as for any functional groups present in the substituents. For instance, a nitrile (-C≡N) substituent would show a sharp absorption band around 2230-2210 cm⁻¹, while an amino (-NH₂) group would exhibit characteristic N-H stretching vibrations. asmarya.edu.ly
Table 3: Typical IR Absorption Frequencies for Imidazoquinoxaline Derivatives
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | 3100 - 3000 |
| C=N stretch (imidazole/quinoxaline) | 1620 - 1500 |
| C=C stretch (aromatic) | 1600 - 1450 |
| C-N stretch | 1350 - 1000 |
Note: The exact positions of the absorption bands can be influenced by the molecular structure and intermolecular interactions.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be generated, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.
Computational and Theoretical Studies on Imidazo 1,5,4 De Quinoxaline Systems
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of heterocyclic compounds. For quinoxaline (B1680401) derivatives, DFT calculations have been instrumental in elucidating molecular geometries, electronic distributions, and spectroscopic properties.
Molecular Orbital Analysis and Electronic Properties
Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the electronic behavior of a molecule. For quinoxaline derivatives, studies have shown that the energy of the HOMO is a critical descriptor in quantitative structure-activity relationship (QSAR) models. nih.gov For instance, in a QSAR study on quinoxaline derivatives active against Leishmania amazonensis, the HOMO energy (EHOMO) was a key parameter in the predictive model, with the equation being pIC50 = - 1.51 - 0.96 (EHOMO) + 0.02 (PSA). nih.gov This indicates that molecules with a higher HOMO energy are more likely to be active.
DFT calculations on related benzimidazole (B57391) derivatives have also provided detailed insights into their electronic structure. acs.org These studies often employ methods like B3LYP and M06-2X with various basis sets to calculate HOMO-LUMO energy gaps, which are crucial for determining a molecule's kinetic stability and reactivity. acs.orgorientjchem.org For the 6H-Imidazo[1,5,4-de]quinoxaline system, it is anticipated that the fusion of the imidazole (B134444) ring to the quinoxaline core would significantly influence the HOMO and LUMO energy levels, likely leading to a smaller energy gap and increased reactivity compared to simpler quinoxaline or imidazole systems.
A theoretical investigation on imidazo[1,5-a]quinolines, which share structural similarities, revealed that the size of the delocalized π-electron system is a key factor in determining the electronic properties. uni-giessen.de It is plausible that the this compound system possesses an extensive π-conjugated system, which would be reflected in its molecular orbital characteristics.
Table 1: Representative DFT-Calculated Electronic Properties of Related Heterocyclic Systems
| Compound/System | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Quinoxaline Derivatives | Not Specified | Variable | Variable | Not Specified | nih.gov |
| Benzimidazole Derivatives | M06/6-311G(d,p) | Not Specified | Not Specified | Not Specified | acs.org |
| Imidazo[1,5-a]quinolines | Not Specified | Variable | Variable | ~0.14-0.20 larger than imidazo[5,1-a]isoquinolines | uni-giessen.de |
Note: Specific HOMO and LUMO energy values are highly dependent on the substituents and the specific computational method used. The table provides a general overview based on available data for related structures.
Computational Modeling of Reaction Mechanisms and Energetics
Computational modeling is a valuable tool for elucidating reaction mechanisms, identifying transition states, and calculating the energetics of chemical transformations. While no specific studies on the reaction mechanisms of this compound were found, research on the synthesis of related imidazo[1,5-a]quinoxalin-4-one ring systems highlights the power of computational approaches. nih.gov For example, the development of a new synthetic strategy involved a reductive cyclization step, the energetics of which could be modeled using DFT to optimize reaction conditions and yields. nih.gov
Furthermore, DFT calculations have been employed to investigate the mechanism of N-heterocyclic carbene (NHC)-catalyzed reactions, which are relevant to the synthesis of various heterocyclic compounds. nih.gov These studies analyze the energy barriers of different reaction pathways, helping to understand the role of the catalyst and predict the stereoselectivity of the reaction. nih.gov Similar computational approaches could be applied to understand the synthesis and reactivity of this compound, for instance, in predicting the most likely sites for electrophilic or nucleophilic attack.
Conformational Analysis and Molecular Stability
The three-dimensional conformation of a molecule is intrinsically linked to its stability and biological activity. DFT calculations are widely used to determine the most stable conformations of flexible molecules. For six-membered heterocycles, it has been shown that dispersion-inclusive DFT methods, such as M06-2X and B2PLYP-D, provide accurate conformational energies. rsc.org
While the core this compound structure is largely planar and rigid, substituents at various positions would introduce conformational flexibility. Computational conformational analysis would be crucial to identify the preferred spatial arrangements of these substituents, which in turn would influence how the molecule interacts with biological targets. Studies on the conformational properties of substituted cyclohexanes and other heterocycles have demonstrated the power of DFT in accurately predicting relative conformational energies. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development and Validation of Predictive QSAR Models
Numerous QSAR studies have been successfully conducted on quinoxaline derivatives to predict their activity in various therapeutic areas, including anticancer and antiprotozoal applications. nih.govnih.goveurekaselect.com For instance, a 2D-QSAR model was developed for quinoxaline derivatives as potential anticancer agents against triple-negative breast cancer, achieving a regression coefficient (r²) of 0.78 for the training set. nih.gov Another study on quinoxaline derivatives against Leishmania amazonensis yielded a highly predictive QSAR model with a squared correlation coefficient (R²) of 0.980. nih.gov
These models are typically developed using a set of known active and inactive compounds and are validated using internal and external validation techniques to ensure their predictive power. The development of a robust QSAR model for this compound derivatives would be a valuable tool for prioritizing the synthesis of new analogues with enhanced biological activity.
Identification of Physicochemical Descriptors Influencing Activity
A key outcome of QSAR studies is the identification of physicochemical descriptors that are most influential in determining the biological activity of a compound series. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).
In the QSAR model for anticancer quinoxaline derivatives, descriptors such as dispersive energy (Epsilon3), a protein-coding gene descriptor (T_T_C_6), a molecular force field descriptor (MMFF_6), the most hydrophobic hydrophilic distance (XA), and the Zcomp Dipole were identified as significant. nih.gov For the anti-leishmanial quinoxaline derivatives, the HOMO energy and the polar surface area (PSA) were the critical descriptors. nih.gov
For the this compound scaffold, it is anticipated that a combination of electronic and steric descriptors would be important for its biological activity. The specific nature of these descriptors would depend on the particular biological target being considered.
Table 2: Key Physicochemical Descriptors in QSAR Models of Quinoxaline Derivatives
| Activity | Key Descriptors | QSAR Model Statistics | Reference |
| Anticancer (Triple-negative breast cancer) | Epsilon3, T_T_C_6, MMFF_6, XA, Zcomp Dipole | r² = 0.78, q² = 0.71, pred_r² = 0.68 | nih.gov |
| Anti-leishmanial | EHOMO, PSA | R² = 0.980, Q² = 0.971 | nih.gov |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as a derivative of the imidazoquinoxaline family, might bind to a macromolecular target and to assess the stability of the resulting complex.
Prediction of Binding Modes and Affinities with Biomolecular Targets
Molecular docking is a computational method used to forecast the preferred orientation of a molecule when it binds to a second molecule to form a stable complex. abjournals.org This technique is widely employed in structure-based drug design to predict the binding mode and estimate the binding affinity of a ligand to a protein's active site. For derivatives of the related imidazo[1,2-a]quinoxaline (B3349733) scaffold, docking studies have been crucial in understanding their potential as anticancer agents by targeting various protein kinases and other key proteins in cell signaling. nih.govsemanticscholar.org
For instance, docking studies on imidazo[1,2-a]quinoxaline derivatives have identified them as potential inhibitors of several critical cancer-related targets. These include Epidermal Growth Factor Receptor (EGFR), tubulin, and various kinases. nih.govsemanticscholar.org In one study, a library of 34 fused imidazo[1,2-a]quinoxaline derivatives was screened against the colchicine-binding site of tubulin. semanticscholar.org The results revealed that compounds with specific substitutions, such as electron-withdrawing groups, showed comparable or even better binding scores than the known tubulin inhibitor, colchicine. semanticscholar.org
Similarly, non-covalent imidazo[1,2-a]quinoxaline-based inhibitors were designed and evaluated against EGFR. Molecular docking of a potent compound from this series into the EGFR kinase domain revealed key interactions, providing a structural basis for its inhibitory activity. nih.gov The docking analysis showed that the imidazo[1,2-a]quinoxaline core could align favorably within the ATP-binding pocket, forming interactions with key residues like Met790. nih.gov
The binding affinities, often expressed as docking scores in kcal/mol, provide a quantitative measure of the interaction's strength. Lower scores typically indicate a more favorable binding. Studies on various imidazo-quinoxaline analogs have reported a range of docking scores against different biological targets, highlighting the versatility of this scaffold.
Table 1: Examples of Molecular Docking Studies on Imidazo-Quinoxaline Derivatives
| Compound Series | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Imidazo[1,2-a]quinoxaline derivatives | Tubulin (colchicine-binding site) | -9.1 to -9.5 | CYS241, LEU248, LEU255, VAL318 | semanticscholar.org |
| Imidazo[1,2-a]quinoxaline-based inhibitors | EGFR (Wild Type & Mutant) | Not explicitly stated, but binding pattern was better than reference inhibitors. | Met790, Pro794, Cys797 | nih.gov |
| Imidazo[1,5-a]quinoxalines | Bruton's tyrosine kinase (BTK) | Not explicitly stated, but led to efficacious inhibitors. | Cysteine (covalent bond) | nih.gov |
| Imidazo[5,4-f]benzimidazolequinones | NAD(P)H:quinone oxidoreductase 1 (NQO1) | High binding affinities reported. | His194 | nih.gov |
This table is illustrative and compiles data from studies on various isomers and derivatives of the imidazoquinoxaline family to demonstrate the application of molecular docking.
Pharmacophore Modeling for Receptor Binding Site Characterization
Pharmacophore modeling is another essential computational tool in drug design. A pharmacophore represents the three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and charged groups) that a molecule must possess to interact with a specific biological target and elicit a biological response. researchgate.net These models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target's binding site (structure-based).
For the imidazo[1,2-a]quinoxaline scaffold, pharmacophore models have been developed to understand the key structural requirements for activity against specific targets. In a study targeting tubulin, a pharmacophore model was developed for a prototype compound. semanticscholar.org The model identified six crucial pharmacophoric groups: a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic group, an aromatic ring, a positively charged group, and a negatively charged group. semanticscholar.org This model provided critical insights for the rational, structure-based design of new derivatives with potentially improved affinity and selectivity. semanticscholar.org
Similarly, in the development of Bruton's tyrosine kinase (BTK) inhibitors based on an imidazo[1,5-a]pyrazine (B1201761) core (a related heterocyclic system), a pharmacophore hypothesis was generated. This model consisted of a hydrogen bond donor, a positive ionic feature, and three aromatic ring features. researchgate.net Such models are invaluable for virtual screening campaigns, where large compound databases are searched to identify new molecules that match the pharmacophore and are therefore likely to be active.
By characterizing the essential features of the binding site, pharmacophore models serve as a blueprint for designing novel molecules with the desired biological activity, guiding the modification of the this compound scaffold to optimize its interactions with a given biomolecular target.
Biological Activities and Molecular Target Interactions of Imidazo 1,5,4 De Quinoxaline Derivatives
Modulation of Enzyme Activity
Derivatives of the 6H-Imidazo[1,5,4-de]quinoxaline core have been investigated for their ability to modulate the activity of several key enzymes implicated in disease, particularly in the context of cancer.
Preliminary studies on imidazo[1,5,4-de]quinoxalin-9-ones, which are derivatives of the this compound core, have indicated potential for the inhibition of protein tyrosine kinases. nih.gov The cytotoxic and cytostatic activity patterns of these compounds suggest that their mode of action could be linked to the modulation of PTK-mediated signaling pathways. nih.gov PTKs are crucial enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many cancers, making them important targets for drug development. The initial findings for imidazo[1,5,4-de]quinoxalin-9-ones point towards a potential, yet not fully characterized, role in this area. nih.gov
One study synthesized and evaluated two such derivatives, a stabilized cation and a zwitterion. The cationic derivative, in particular, demonstrated notable cytostatic and cytotoxic effects and showed activity in a hollow fiber assay, a preliminary in vivo model. nih.gov The pattern of activity was distinct from that of known topoisomerase II inhibitors, leading to the hypothesis that protein tyrosine kinase inhibition may be responsible for the observed anticancer effects. nih.gov
Table 1: Investigated this compound Derivatives and Postulated Activity
| Compound Name | Derivative Type | Postulated Biological Activity |
|---|---|---|
| 7-acetamido-2,8-dimethyl-4,5-dihydroimidazol(1,4,5-de)quinoxalin-9-one | Cationic Imidazo[1,5,4-de]quinoxalin-9-one | Cytostatic and cytotoxic activity, potentially via Protein Tyrosine Kinase inhibition. nih.gov |
| 8-amino-2-methyl-4,5-dihydroimidazol(1,5,4-de)quinoxalin-9-one | Zwitterionic Imidazo[1,5,4-de]quinoxalin-9-one | Less cytotoxic and cytostatic than the cationic derivative. nih.gov |
This table is based on preliminary research findings and the postulated mechanisms of action require further experimental validation.
Currently, there is no specific research available in the public domain that details the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase by derivatives of the this compound scaffold. While other isomers of imidazoquinoxaline have been extensively studied as EGFR inhibitors, this specific activity has not been reported for the [1,5,4-de] series.
There are no available scientific reports on the inhibition of Bruton's Tyrosine Kinase (BTK) by compounds containing the this compound core. Research on BTK inhibition by imidazoquinoxalines has focused on other isomeric forms of this heterocyclic system.
Scientific literature does not currently contain studies on the phosphodiesterase (PDE) inhibitory activity of this compound derivatives, including the PDE4 isoform.
The potential for this compound derivatives to act as topoisomerase inhibitors has been explored. Specifically, imidazo[1,5,4-de]quinoxalin-9-ones were investigated as potential topoisomerase II inhibitors. However, these studies concluded that the compounds are not potent inhibitors of this enzyme. nih.gov This finding helps to differentiate their mechanism of action from other anticancer agents that do target topoisomerase II.
Table 2: Topoisomerase II Inhibition by Imidazo[1,5,4-de]quinoxalin-9-ones
| Compound Type | Target Enzyme | Finding |
|---|---|---|
| Imidazo[1,5,4-de]quinoxalin-9-ones | Topoisomerase II | Not potent inhibitors. nih.gov |
This table summarizes the findings from initial screening studies.
Receptor Binding and Agonist/Antagonist Modulations
At present, there is a lack of published research detailing the binding of this compound derivatives to specific receptors or their activity as agonists or antagonists. The extensive research on the GABAA/benzodiazepine receptor complex has been conducted on other isomers of imidazoquinoxaline.
AMPA Receptor Antagonism and Selectivity Profiling
The quinoxaline (B1680401) and imidazoquinoxaline core structures have been pivotal in the development of antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system.
Research into a series of quinoxalinediones revealed that specific substitutions are crucial for potent AMPA receptor activity. For instance, 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione, also known as YM90K, was identified as a potent and selective antagonist for the AMPA receptor with a Ki value of 0.084 µM. nih.gov This compound was found to be roughly equipotent to the well-known AMPA antagonist NBQX (Ki = 0.060 µM). nih.gov
However, the specific arrangement of the fused imidazole (B134444) ring is critical for this activity. A study comparing different heterocyclic-fused imidazolylquinoxalinones found that while the imidazo[1,2-a]quinoxaline (B3349733) derivative 5a showed high affinity for AMPA receptors (Ki = 0.057 μM), the isomeric 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,5-a]quinoxalinone (5b ) displayed weak or no affinity. acs.org This suggests that the nitrogen atom's position within the fused heterocyclic system is a key determinant for binding to the AMPA receptor, likely acting as a hydrogen bond acceptor. acs.org
Table 1: AMPA Receptor Binding Affinity of Quinoxaline Derivatives
| Compound | Target Receptor | Binding Affinity (Ki) |
| 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione (YM90K) nih.gov | AMPA | 0.084 µM |
| 2,3-dihydro-6-nitro-7-sulfamoylbenzo(f)quinoxaline (NBQX) nih.gov | AMPA | 0.060 µM |
| 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone (5a) acs.org | AMPA | 0.057 µM |
| 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,5-a]quinoxalinone (5b) acs.org | AMPA | Weak to no affinity |
Exploration of Other Receptor-Mediated Activities
Beyond the well-documented interactions with AMPA and GABA-A receptors, imidazoquinoxaline derivatives have been shown to modulate other critical cellular targets.
Toll-Like Receptor (TLR) Modulation: Analogs from the imidazo[1,5-a]quinoxaline (B8520501) and pyrazolo[1,5-a]quinoxaline classes have been assessed for their capacity to inhibit the activation of NF-κB, a key transcription factor in inflammatory responses. rsc.org This inhibition is achieved through the modulation of Toll-like receptors, specifically TLR7 and TLR8, which are involved in the innate immune system. rsc.org
Kinase Inhibition: The imidazo[1,5-a]quinoxalin-4-one scaffold is a core component of BMS-238497, a potent inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck). nih.gov Lck is a crucial signaling molecule in T-cells, making its inhibitors valuable for studying immune responses and for potential therapeutic use in autoimmune diseases. Additionally, some quinoxaline derivatives have been identified as inhibitors of other kinases, such as protein kinase CK2. researchgate.net
Serotonin Receptor Interaction: Certain derivatives of the related pyrrolo[1,2-a]quinoxaline (B1220188) have been reported to act as 5-HT3 receptor agonists, indicating that this broad class of compounds can interact with various neurotransmitter systems. researchgate.net
Elucidation of Cellular and Molecular Mechanisms of Action
Regulation of Cell Signaling Cascades
Imidazoquinoxaline derivatives exert their cellular effects by modulating key signaling pathways involved in cell survival, proliferation, and death. In cancer cells, these compounds can disrupt the delicate balance of pro- and anti-apoptotic signals.
For example, the imidazo[1,2-a]quinoxaline analog EAPB0203 has been shown to negatively regulate anti-apoptotic proteins such as c-IAP-1 and Bcl-xL. nih.gov Concurrently, it stabilizes pro-apoptotic proteins like p53 and its downstream target p21. nih.gov Furthermore, EAPB0203 activates the p38-MAPK (Mitogen-Activated Protein Kinase) pathway, a critical cascade involved in cellular responses to stress, which often leads to apoptosis or cell cycle arrest. nih.gov
Apoptosis Induction Pathways in Cellular Models
A primary mechanism for the anticancer activity of imidazoquinoxaline derivatives is the induction of apoptosis, or programmed cell death.
Studies on glioblastoma multiforme (GBM) cells demonstrated that an imidazoquinoline derivative could potently inhibit cell growth by inducing apoptosis. nih.gov This was evidenced by a significant increase in the sub-G1 cell population in cell cycle analysis, phosphatidylserine (B164497) exposure, and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov The induction of apoptosis was also associated with a marked increase in the production of reactive oxygen species (ROS), suggesting that oxidative stress is an upstream trigger in the cell death pathway. nih.gov
The cytotoxic potential of these compounds has been evaluated across a range of human cancer cell lines.
Table 3: In Vitro Cytotoxic Activity of Imidazoquinoxaline Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Key Findings |
| EAPB0203 nih.gov | ATLL Cells | T-cell Leukemia | Induces apoptosis and G2/M cell cycle arrest. |
| EAPB0503 nih.gov | CML Cells | Myeloid Leukemia | Induces apoptosis and G2/M cell cycle arrest. |
| Imidazoquinoline-5c nih.gov | U-87MG | Glioblastoma | IC50 of 11.91 µM; induces apoptosis via ROS production and caspase-3 activation. |
| EAPB0203 nih.gov | A375, M4Be, RPMI-7591 | Melanoma | Showed significantly more potent cytotoxic activity than reference drugs fotemustine (B1673584) and imiquimod. |
| EAPB0203 nih.gov | LS174T, MCF7, Raji | Colon, Breast, Lymphoma | Demonstrated interesting cytotoxic activity. |
Antimicrobial Activity Mechanisms at the Molecular Level
Certain quinoxaline derivatives exhibit significant antimicrobial properties, acting through various molecular mechanisms.
A prominent mechanism for the antibacterial action of quinoxaline-1,4-di-N-oxide derivatives is the generation of DNA-damaging species. mdpi.com This process is thought to occur via bioreduction of the N-oxide groups, a reaction that is facilitated by the presence of electron-withdrawing substituents on the quinoxaline ring. mdpi.com These agents have shown promise against Nocardia brasiliensis and have been explored as potential anti-Mycobacterium tuberculosis agents. mdpi.com
In the realm of antifungal activity, studies on the plant pathogen Rhizoctonia solani have shown that specific quinoxaline derivatives can be highly effective. rsc.org Scanning electron microscopy revealed that compound 5j from one study caused significant damage to the morphology of the fungal cells. rsc.org
Furthermore, imidazo[1,5-a]quinoxaline derivatives featuring a pyridinium (B92312) moiety have demonstrated effective bacteriostatic and fungistatic activities. nih.gov The antimicrobial properties are influenced by the nature of the alkyl substituents on both the pyridine (B92270) ring and the imidazoquinoxaline system, highlighting a clear structure-activity relationship. nih.gov
Table 4: Antimicrobial Activity and Proposed Mechanisms of Quinoxaline Derivatives
| Compound Class | Target Organism(s) | Proposed/Observed Mechanism |
| Quinoxaline-1,4-di-N-oxides mdpi.com | Nocardia brasiliensis, Mycobacterium species | Bioreduction of N-oxide groups leads to the generation of reactive species that cause DNA damage. |
| Quinoxaline derivative 5j rsc.org | Rhizoctonia solani (fungus) | Induces significant changes in the cellular morphology of the fungus. |
| Imidazo[1,5-a]quinoxalines with pyridinium moiety nih.gov | Bacteria and Fungi | Exert bacteriostatic and fungistatic effects; activity is dependent on the specific alkyl substitutions on the molecule. |
Neuroprotective Mechanisms and Molecular Targets
Derivatives of the closely related imidazoquinoxaline core have demonstrated notable neuroprotective effects through various mechanisms. While direct studies on the this compound isomer are limited, the activities of its analogues suggest potential pathways for neuroprotection.
One significant neuroprotective mechanism identified for imidazoquinoxalinone derivatives is the antagonism of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor. acs.org Overstimulation of AMPA receptors by the neurotransmitter glutamate (B1630785) leads to excitotoxicity, a key process in neuronal damage following stroke, epilepsy, and in neurodegenerative diseases. For instance, the compound 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone (5a) shows high affinity for AMPA receptors with a Kᵢ value of 0.057 μM and provides potent protection against kainic acid-induced toxicity in hippocampal cell cultures. acs.org This suggests that this compound derivatives could potentially be designed to modulate the glutamatergic system and prevent excitotoxic neuronal death.
Another plausible mechanism is the inhibition of protein tyrosine kinases (PTKs). The cytotoxic activity of imidazo[1,5,4-de]quinoxalin-9-ones has been suggested to be related to their ability to inhibit PTKs. nih.gov In the context of neurodegeneration, aberrant tyrosine kinase signaling is implicated in pathways leading to neuronal apoptosis and inflammation. By inhibiting specific PTKs, these compounds could interrupt these pathological cascades.
Furthermore, studies on other quinoxaline derivatives have highlighted the activation of endoplasmic reticulum ryanodine (B192298) receptor channels as a neuroprotective strategy, particularly in models of Parkinson's disease. semanticscholar.orgnih.gov This mechanism helps in the regulation of intracellular calcium homeostasis, preventing cell death caused by calcium dysregulation.
| Compound Class | Proposed Neuroprotective Mechanism | Molecular Target | Reference |
| Imidazo[1,2-a]quinoxalinones | Inhibition of Glutamate Excitotoxicity | AMPA Receptor | acs.org |
| Imidazo[1,5,4-de]quinoxalin-9-ones | Inhibition of Apoptotic Signaling | Protein Tyrosine Kinases (PTKs) | nih.gov |
| 6-Aminoquinoxalines | Regulation of Calcium Homeostasis | Ryanodine Receptors | semanticscholar.orgnih.gov |
Anti-inflammatory Mechanisms and Pathways
The anti-inflammatory properties of the broader quinoxaline and imidazoquinoxaline families are well-documented, with inhibition of key inflammatory mediators being a central theme. ekb.eg These mechanisms provide a strong basis for the potential anti-inflammatory action of this compound derivatives.
A primary anti-inflammatory mechanism involves the inhibition of protein kinases that are crucial for immune cell signaling. ekb.eg Specifically, imidazo[1,5-a]quinoxalines have been developed as potent and irreversible inhibitors of Bruton's tyrosine kinase (BTK). nih.govresearchgate.net BTK is essential for B-cell receptor signaling and is a key driver of inflammation in autoimmune diseases like rheumatoid arthritis. nih.govresearchgate.net Inhibition of BTK by these compounds effectively blocks B-cell activation and proliferation, thereby reducing the inflammatory response.
Moreover, many quinoxaline-based compounds exert their anti-inflammatory effects by modulating the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. nih.gov The MAPKs, including p38, JNK, and ERK, are central to the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov By inhibiting these kinases, imidazoquinoxaline derivatives can significantly reduce the expression of these inflammatory mediators. The NF-κB pathway, a master regulator of inflammation, is also a target. For example, pyrazolo[1,5-a]quinoxaline derivatives have been shown to inhibit LPS-induced NF-κB transcriptional activity. nih.gov
| Compound Class | Proposed Anti-inflammatory Mechanism | Molecular Target/Pathway | Reference |
| Imidazo[1,5-a]quinoxalines | Inhibition of B-cell activation | Bruton's Tyrosine Kinase (BTK) | nih.govresearchgate.net |
| Imidazoquinoxalines | Inhibition of T-cell activation | Syk, ZAP-70 | researchgate.net |
| Pyrazolo[1,5-a]quinoxalines | Reduction of pro-inflammatory cytokine production | p38 MAPK, JNK, NF-κB Pathway | nih.gov |
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
Influence of Substituent Position, Nature, and Stereochemistry on Bioactivity
The biological activity of imidazoquinoxaline derivatives is highly dependent on the pattern of substitution on the fused ring system. Structure-activity relationship (SAR) studies have revealed critical insights into how the position, chemical nature, and three-dimensional arrangement (stereochemistry) of substituents dictate potency and selectivity.
Position and Nature of Substituents: For imidazo[1,2-a]quinoxaline derivatives acting as tubulin polymerization inhibitors, a methylamino group at position 4 and a weakly hindered group at position 1 were found to be important for potent activity. nih.gov In a series of imidazo[1,5-a]quinoxalines designed as BTK inhibitors, specific substitutions on an appended phenyl ring were crucial. An acrylamide (B121943) group was incorporated to form a covalent bond with a cysteine residue in the target enzyme, and its placement was critical for irreversible inhibition. nih.gov
In the context of AMPA receptor antagonists, SAR studies of imidazo[1,2-a] and triazolo[4,3-a]quinoxalinones revealed that a nitro group at position 7 and an imidazole ring at position 8 were key for high affinity. acs.org The nitrogen atom at position 3 of the imidazo[1,2-a]quinoxaline ring was found to be essential, likely acting as a hydrogen bond acceptor. In contrast, the isomeric imidazo[1,5-a]quinoxalinone, which lacks a nitrogen at the corresponding position, showed significantly weaker affinity for the receptor. acs.org This highlights the profound impact of the core scaffold's nitrogen atom placement.
For anticancer quinoxaline derivatives, it has been shown that an N-linker at the third position and an o,o-dimethoxyphenyl group at the second position enhance activity, while electron-withdrawing groups like CF₃ or OCF₃ decrease it. mdpi.com
Stereochemistry: Stereochemistry plays a pivotal role in the biological activity of many chiral compounds by influencing how they interact with their biological targets. For chiral derivatives, often only one enantiomer or diastereomer exhibits the desired biological activity. This is because biological targets like enzymes and receptors are themselves chiral, and a precise three-dimensional fit is required for optimal binding and activity. While specific studies on the stereochemistry of this compound are not extensively detailed in the available literature, the principles from related molecules are applicable. For example, in other bioactive small molecules, the spatial orientation of key functional groups can determine whether a compound acts as an agonist or antagonist, or whether it binds to the target at all.
Identification of Key Pharmacophoric Elements for Target Binding
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore modeling for imidazoquinoxaline derivatives and related compounds has identified several key features essential for their binding to targets like kinases and receptors.
For AMPA receptor antagonists based on the imidazo[1,2-a]quinoxalinone scaffold, a proposed pharmacophore model includes:
A hydrogen bond acceptor: The nitrogen atom at position 3. acs.org
A hydrogen bond donor: The amide proton at position 5. acs.org
An aromatic/hydrophobic region: The fused benzene (B151609) ring of the quinoxaline core.
An additional hydrogen bond acceptor/hydrophobic pocket: Corresponding to the nitro group at position 7. acs.org
For kinase inhibitors, such as those targeting BTK or Lck, the pharmacophore generally consists of:
A heterocyclic core: The imidazoquinoxaline scaffold that serves as a base to correctly orient the other functional groups and often forms hydrogen bonds with the hinge region of the kinase ATP-binding site. nih.govnih.gov
A hydrophobic group: An aniline (B41778) group, often with specific substitutions (e.g., 2,6-disubstitution), that occupies a hydrophobic pocket within the kinase. nih.gov
A covalent warhead (for irreversible inhibitors): An electrophilic group like an acrylamide, positioned to react with a nearby nucleophilic residue (e.g., cysteine) in the active site, leading to permanent inhibition. nih.gov
These pharmacophoric models are crucial tools for the rational design of new, more potent, and selective derivatives of the this compound scaffold for various therapeutic applications.
Applications of Imidazo 1,5,4 De Quinoxaline in Materials Science and As Chemical Probes
Utilization in Organic Electronics and Photonic Devices
The rigid, planar structure and inherent luminescence of quinoxaline (B1680401) derivatives make them suitable for applications in organic light-emitting diodes (OLEDs). google.com These compounds can offer high thermal stability, a crucial property for the longevity and reliability of electronic devices. google.comscholaris.ca The core structure of 6H-imidazo[1,5,4-de]quinoxaline, a member of the broader quinoxaline family, provides a robust framework that can be chemically modified to fine-tune its electronic and optical properties.
Research into related imidazo[1,5-a]quinolines and imidazo[1,5-a]pyridines has demonstrated their potential as emitter molecules in OLEDs, often exhibiting intense blue luminescence. bohrium.comuni-giessen.de The introduction of different substituent groups on the imidazole (B134444) and quinoxaline rings allows for the modulation of their photophysical properties, including their emission wavelengths and quantum yields. uni-giessen.deresearchgate.net For instance, donor-acceptor type systems based on a quinoxaline acceptor have been shown to be promising materials for various optoelectronic applications. researchgate.net
Furthermore, the development of materials exhibiting thermally activated delayed fluorescence (TADF) is a key area of research for next-generation OLEDs. Some cationic heteroleptic iridium(III) complexes based on imidazo[1,5-a]pyridines and imidazo[1,5-a]quinolines have been found to exhibit TADF. uni-giessen.de In the broader class of quinoxaline-based materials, TADF has been achieved in donor-acceptor designs, leading to deep-red to near-infrared (NIR) emitters. whiterose.ac.uk These findings suggest a promising avenue for the future design of this compound-based materials for high-efficiency OLEDs.
Table 1: Photophysical Properties of Selected Quinoxaline-based Derivatives This table presents a selection of research findings on related quinoxaline derivatives, illustrating the tunability of their optical properties.
| Compound Type | Key Feature | Emission Color/Wavelength | Quantum Yield | Application | Source |
|---|---|---|---|---|---|
| Imidazo[1,5-a]quinolines | Blue emitters | Blue | - | OLEDs | uni-giessen.de |
| Imidazo[1,5-a]pyridine-benzilimidazole conjugates | D–π–A push–pull fluorophores | Greenish-yellow (~520 nm) | ~70% | White LEDs | rsc.org |
| Pyrazino[2,3-g]quinoxaline (B3350192) derivatives | TADF emitters | Deep-red to NIR (685 nm, 780 nm in OLEDs) | EQEmax up to 0.3% | Solution-processed OLEDs | whiterose.ac.uk |
| Quinoxaline-based bis-boron fluorophores | Wavelength-tunable | 490 nm to 600 nm | Up to 91% in toluene | Sensing | rsc.org |
Development as Chemical Probes for Investigating Biological Processes
The fluorescent properties of the imidazoquinoxaline scaffold are highly sensitive to the local environment, making it an excellent platform for the design of chemical probes. bohrium.com These probes can be engineered to detect specific biological molecules or changes in cellular conditions. For example, derivatives of the related pyrrolo[1,2-a]quinoxaline (B1220188) have been shown to act as environmentally responsive fluorophores with applications in bioimaging, including subcellular localization in lysosomes and lipid droplets. nih.gov
The development of fluorescent probes based on the imidazo[1,5-a]pyridine (B1214698) core, a structurally similar system, has demonstrated their potential for imaging cell membranes. nih.govnih.govresearchgate.net These probes can intercalate into the lipid bilayer of cell membranes, and their fluorescence characteristics can provide information about the membrane's fluidity and hydration. nih.govnih.govresearchgate.net The synthesis of such probes is often straightforward, allowing for the introduction of various functional groups to tune their properties for specific biological applications. nih.gov
Furthermore, some imidazo[1,5,4-de]quinoxalin-9-one derivatives have been synthesized and investigated for their biological activity. nih.gov While their primary investigation was for cytotoxic and cytostatic properties, this highlights the potential for this core structure to interact with biological systems. nih.gov The ability to create derivatives that respond to changes in pH has also been demonstrated in related imidazo[1,5-a]pyridine-benzilimidazole conjugated fluorophores, which exhibit on-off-on fluorescence behavior in response to acid and base. rsc.org This opens up possibilities for developing this compound-based probes for monitoring pH changes in living cells.
Exploration in Advanced Materials Development
The rigid and planar nature of the this compound core makes it an attractive building block for the construction of advanced materials with ordered structures. The potential for π-π stacking interactions can facilitate the self-assembly of these molecules into supramolecular structures such as nanofibers, liquid crystals, and gels. For instance, a pyrazino[2,3-g]quinoxaline derivative has been reported to form a columnar liquid crystalline material. whiterose.ac.uk
The incorporation of the imidazoquinoxaline unit into polymer chains is another promising area of research. This could lead to the development of functional polymers with tailored electronic, optical, and mechanical properties. Such materials could find use in a variety of applications, including flexible electronics and stimuli-responsive materials. The versatility of the quinoxaline scaffold is further demonstrated by the development of quinoxaline-based bis-boron fluorophores, which exhibit remarkable stability and tunable fluorescence. rsc.org
While the direct exploration of this compound in these specific areas of advanced materials is still emerging, the extensive research on related quinoxaline and fused imidazole systems provides a strong foundation and indicates a high potential for future developments. The ability to synthesize a wide variety of derivatives through established chemical methods will be crucial in unlocking the full potential of this heterocyclic system in materials science. nih.govgoogle.com
Future Directions and Research Perspectives for Imidazo 1,5,4 De Quinoxaline
Innovation in Synthetic Methodologies for Enhanced Efficiency and Diversity
The future of imidazo[1,5,4-de]quinoxaline research is intrinsically linked to the development of more efficient, scalable, and diverse synthetic strategies. Current methods, such as the multi-step synthesis of imidazo[1,5,4-de]quinoxalin-9-ones from readily available starting materials, have established a proof of concept. nih.gov However, these routes, sometimes requiring approximately nine steps, present challenges for rapid analogue generation and large-scale production. nih.gov
Future synthetic efforts are expected to focus on several key areas:
Green Chemistry Approaches: The development of environmentally benign synthetic routes is a major trend in chemical synthesis. nih.gov Future methodologies could employ recyclable catalysts, such as the Wang-OSO3H resin which has been used for other imidazoquinoxalines, to minimize waste and improve cost-effectiveness. aurigeneservices.com The use of greener solvents like water or solvent-free conditions, which have been successful for quinoxaline (B1680401) synthesis, represents another promising avenue. nih.gov
One-Pot and Tandem Reactions: To improve efficiency, researchers will likely explore one-pot tandem reactions, such as Michael addition/azidation/cycloamination processes, which have been used to create fluoroalkylated quinoxalines. mtieat.org Electrochemical synthesis, a method recently disclosed for preparing tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-one derivatives, offers a novel approach with mild reaction conditions and high yields that could be adapted for the [1,5,4-de] scaffold. google.com
Combinatorial and Microwave-Assisted Synthesis: The generation of diverse chemical libraries for biological screening is crucial. Microwave-assisted synthesis has been effectively used to accelerate the synthesis of imidazo[1,2-a]quinoxaline (B3349733) analogues, a technique that could drastically reduce reaction times for imidazo[1,5,4-de]quinoxaline derivatives. mdpi.comnih.gov Combining this with combinatorial approaches, where various building blocks are systematically combined, will enable the rapid creation of a wide array of compounds for structure-activity relationship (SAR) studies.
Deeper Mechanistic Elucidation of Biological Interactions and Target Identification
A critical area for future research is the detailed investigation of the biological mechanisms of action for imidazo[1,5,4-de]quinoxaline derivatives. Early studies on imidazo[1,5,4-de]quinoxalin-9-ones, developed as benzimidazole (B57391) analogues of the marine natural products makaluvamins, revealed an interesting divergence in their biological activity. While the natural products are known topoisomerase II inhibitors, these synthetic analogues were not potent inhibitors of this enzyme. nih.gov Instead, their cytotoxic and cytostatic activity profile suggested a potential role as inhibitors of protein tyrosine kinases. nih.gov
This initial finding opens up several avenues for future investigation:
Target Deconvolution: A primary goal will be to definitively identify the specific molecular targets of these compounds. This can be achieved through a combination of techniques such as affinity chromatography, proteomic profiling, and computational target prediction. Understanding the precise kinases or other proteins that these compounds interact with is the first step toward rational drug design. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematic modification of the imidazo[1,5,4-de]quinoxaline core and its substituents will be essential to build a comprehensive SAR. For other imidazoquinoxaline isomers, SAR studies have been crucial in identifying key structural features for activity, such as the importance of specific substituents for inhibiting enzymes like Lck or for modulating receptors like the GABAA receptor. nih.govnih.govnih.gov Similar detailed studies are needed for the [1,5,4-de] series to understand how different functional groups influence target binding and cellular activity.
Pharmacophore Modeling: As more activity data becomes available, computational pharmacophore models can be developed. These models define the essential three-dimensional arrangement of chemical features required for biological activity. Pharmacophore models have been proposed for other imidazoquinoxaline derivatives to explain their binding to targets like the AMPA receptor, and similar approaches will be invaluable for the rational design of novel imidazo[1,5,4-de]quinoxaline-based agents. researchgate.net
Rational Design and Optimization of Imidazo[1,5,4-de]quinoxaline-Based Agents
Building on a deeper mechanistic understanding, the next logical step is the rational design and optimization of imidazo[1,5,4-de]quinoxaline derivatives to create potent and selective therapeutic agents. The goal is to enhance desired biological activities while minimizing off-target effects. nih.govnih.gov
Future research in this area will likely involve:
Lead Optimization: The initial "hit" compounds, such as the cytotoxic imidazo[1,5,4-de]quinoxalin-9-ones, will serve as starting points for lead optimization. nih.gov This iterative process involves synthesizing and testing new analogues to improve properties like potency, selectivity, and pharmacokinetic profiles. Strategies used for other heterocyclic systems, such as the optimization of imidazo[1,2-a]pyridine (B132010) amides that led to the clinical candidate Q203 for tuberculosis, can serve as a roadmap. acs.org
Target-Based Design: Once specific biological targets are confirmed, structure-based drug design will become a powerful tool. If, for instance, a particular protein tyrosine kinase is identified as a key target, its crystal structure can be used to design compounds that fit precisely into the active site. This approach has been successfully applied to develop potent inhibitors based on the imidazo[1,2-a]quinoxaline scaffold against targets like EGFR. nih.govnih.gov
Bioisosteric Replacement and Scaffolding: Medicinal chemists will likely explore bioisosteric replacements, where parts of the molecule are swapped with other chemical groups that retain similar biological activity but may improve other properties. The broader quinoxaline scaffold is recognized as a "privileged structure" and a bioisostere of other important heterocycles like quinoline (B57606) and quinazoline (B50416), suggesting that the imidazo[1,5,4-de]quinoxaline core itself could be a valuable template for designing inhibitors of various enzymes, such as PARP-1. mdpi.comipp.pt
Discovery of Novel Applications in Emerging Scientific Fields
Beyond their potential in medicine, the unique electronic and structural properties of the imidazo[1,5,4-de]quinoxaline scaffold suggest possible applications in other scientific domains. The broader quinoxaline family of compounds has already found use in materials science and as chemical probes. ipp.pt
Future research could unveil novel applications for imidazo[1,5,4-de]quinoxalines in areas such as:
Materials Science: Quinoxaline derivatives are known to be components of electroluminescent materials, organic semiconductors, and fluorescent dyes. ipp.pt The rigid, fused, and electron-rich nature of the imidazo[1,5,4-de]quinoxaline system could be exploited to develop new organic light-emitting diodes (OLEDs) or organic sensitizers for dye-sensitized solar cells (DSSCs). mtieat.org
Chemical Biology and Imaging: Fluorescent small molecules are indispensable tools in chemical biology for visualizing cellular processes. Fused heterocyclic systems often exhibit interesting photophysical properties. Future work could focus on developing imidazo[1,5,4-de]quinoxaline derivatives as fluorescent probes for specific ions, biomolecules, or cellular environments.
Antiviral and Antimicrobial Agents: Quinoxalines are known to possess a wide range of biological activities, including antiviral and antimicrobial properties. nih.govipp.pt For example, 6H-indolo-[2,3-b]quinoxaline derivatives have shown activity against the herpes virus. sapub.org As new infectious disease threats emerge, libraries of imidazo[1,5,4-de]quinoxaline derivatives could be screened to identify novel anti-infective agents.
Q & A
Q. What are the common synthetic routes for 6H-Imidazo[1,5,4-de]quinoxaline derivatives?
The synthesis typically involves intramolecular cyclization. Key methods include:
- Cyclization of 1-(2-isocyanophenyl)-1H-imidazole using phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light, which promotes regioselective bond formation .
- Base-mediated aromatic nucleophilic substitution of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles, followed by autooxidation to form the fused quinoxaline core .
- Condensation reactions between o-phenylenediamine derivatives and carbonyl-containing precursors, optimized for high yields under mild conditions .
Q. How is structural characterization performed for imidazoquinoxaline derivatives?
- X-ray crystallography resolves bond angles and intermolecular interactions (e.g., C–H···π stacking in 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline) .
- Multinuclear NMR spectroscopy (¹H, ¹³C, and DEPT-135) confirms regiochemistry and substituent orientation. For example, ¹H NMR distinguishes between imidazole protons at δ 7.8–8.2 ppm and aromatic quinoxaline protons at δ 8.5–9.0 ppm .
- High-resolution mass spectrometry (HRMS) validates molecular formulas, particularly for halogenated derivatives (e.g., bromo-substituted analogs) .
Q. What in vitro assays are used for initial biological screening?
- Cytotoxicity assays (MTT or SRB) against cancer cell lines (e.g., A549 lung cancer cells) to measure IC₅₀ values. Bromo-substituted derivatives show enhanced activity compared to nitro analogs .
- Enzyme inhibition studies (e.g., EGFR or COX-2) using fluorescence polarization or spectrophotometric methods to quantify inhibition constants (Kᵢ) .
- Antimicrobial disk diffusion assays to evaluate zone-of-inhibition metrics against bacterial/fungal strains .
Advanced Research Questions
Q. How can substituent design optimize bioactivity in imidazoquinoxalines?
- Structure-activity relationship (SAR) analysis :
- Electron-withdrawing groups (e.g., –NO₂, –Br) at position 6 enhance anticancer activity by modulating π-π stacking with DNA .
- Hydrophobic substituents (e.g., thiophene) improve membrane permeability, as shown in dual EGFR/COX-2 inhibitors .
- LogP optimization (2.5–4.0 range) balances solubility and target binding, critical for blood-brain barrier penetration in CNS-targeted agents .
Q. What computational strategies are employed in rational drug design?
- Molecular docking (AutoDock Vina, Glide) predicts binding modes to targets like HIV reverse transcriptase or Trypanosoma cruzi enzymes. For example, quinoxaline derivatives show hydrogen bonding with Thr139 and hydrophobic interactions with Tyr181 in HIV-1 RT .
- 3D-QSAR models (CoMFA, CoMSIA) correlate steric/electrostatic fields with bioactivity, guiding substituent placement .
- Molecular dynamics simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories, with RMSD < 2.0 Å indicating robust binding .
Q. How are solubility and bioavailability challenges addressed?
- Prodrug strategies : Esterification of hydroxyl groups (e.g., acetyl or PEGylation) increases aqueous solubility by 10–20-fold .
- Co-crystallization with cyclodextrins or co-solvents (DMSO/water mixtures) improves dissolution rates .
- Nanoparticle encapsulation (PLGA or liposomal carriers) enhances tumor-targeted delivery, reducing off-target toxicity .
Q. What mechanistic studies elucidate biological activity?
- Flow cytometry quantifies apoptosis via Annexin V/PI staining, showing caspase-3 activation in treated cancer cells .
- Western blotting confirms downregulation of oncoproteins (e.g., c-MYC) in triple-negative breast cancer models .
- Surface plasmon resonance (SPR) measures real-time binding kinetics to validated targets (e.g., K_D = 12 nM for EGFR inhibition) .
Q. How are regiochemical outcomes controlled during synthesis?
- Microwave-assisted synthesis reduces reaction times (30–60 min vs. 24 hr conventional) and improves regioselectivity (>95% purity) via controlled thermal gradients .
- Chiral auxiliaries (e.g., Evans oxazolidinones) enforce stereochemistry in asymmetric cyclizations, yielding enantiomeric excess (ee) > 85% .
- DFT calculations (Gaussian 09) predict transition-state energies to favor kinetic vs. thermodynamic products .
Q. What analytical techniques resolve isomeric impurities?
- Chiral HPLC (Chiralpak AD-H column) separates enantiomers using hexane/isopropanol gradients .
- 2D NMR (NOESY) identifies spatial proximity of protons in fused-ring systems, distinguishing positional isomers .
- DSC/TGA detects polymorphic forms, critical for patenting crystalline phases with melting points > 200°C .
Q. How are in vivo pharmacokinetic parameters optimized?
- Microsomal stability assays (human liver microsomes) identify metabolic hotspots for deuteration or fluorination, extending half-life (t₁/₂) from 2 hr to >6 hr .
- Plasma protein binding (PPB) assays (equilibrium dialysis) guide structural modifications to reduce PPB from 95% to 80%, enhancing free drug availability .
- Tissue distribution studies (LC-MS/MS) in rodent models confirm tumor-to-plasma ratios > 5:1 for lead candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
